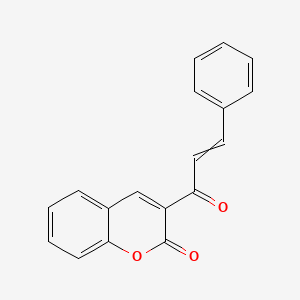

2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-, also known as coumarin, is an organic compound with a benzopyran structure. It is a naturally occurring substance found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin is known for its sweet scent, which is reminiscent of vanilla and almonds, and is widely used in the fragrance industry. Additionally, it has various applications in the fields of medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin can be synthesized through several methods. One common method involves the Perkin reaction, where salicylaldehyde reacts with acetic anhydride in the presence of a base, such as sodium acetate, to form coumarin. The reaction conditions typically involve heating the mixture to around 180°C for several hours .

Another method is the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid or its derivatives in the presence of a base, such as piperidine, to form coumarin. This reaction is usually carried out at room temperature .

Industrial Production Methods

In industrial settings, coumarin is often produced through the Perkin reaction due to its simplicity and cost-effectiveness. The reaction is scaled up by using large reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Coumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

Oxidation: Coumaric acid

Reduction: Dihydrocoumarin

Substitution: Halogenated coumarin derivatives

Scientific Research Applications

Coumarin has a wide range of applications in scientific research:

Mechanism of Action

Coumarin exerts its effects through various mechanisms. In biological systems, it is metabolized to form 7-hydroxycoumarin, which can inhibit enzymes such as cytochrome P450. This inhibition affects the metabolism of other compounds, leading to its anticoagulant and potential anticancer properties . Coumarin also interacts with molecular targets such as DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

7-Methoxycoumarin: Similar structure with a methoxy group at the 7th position.

Umbelliferone: A hydroxylated derivative of coumarin.

Herniarin: A methoxy derivative of umbelliferone.

Uniqueness

Coumarin is unique due to its widespread occurrence in nature and its diverse range of applications. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound in multiple fields of research and industry .

Properties

IUPAC Name |

3-(3-phenylprop-2-enoyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRABZCZJGJDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372849 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76011-67-1 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)